molecular formula C17H14N2S B5884937 2-[(Diphenylmethyl)sulfanyl]pyrimidine

2-[(Diphenylmethyl)sulfanyl]pyrimidine

Cat. No.: B5884937
M. Wt: 278.4 g/mol
InChI Key: IWCLALQLTQLXHT-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)sulfanyl]pyrimidine is a heterocyclic compound containing a pyrimidine ring substituted with a diphenylmethylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with diphenylmethyl sulfide. One common method is the nucleophilic substitution reaction where a 2-halo pyrimidine reacts with diphenylmethyl sulfide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the diphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMF are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Diphenylmethyl)sulfanyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethyl)sulfanyl]pyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The diphenylmethylsulfanyl group may play a role in modulating the compound’s biological activity by influencing its binding to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Diphenylmethyl)sulfanyl]pyrimidine is unique due to the presence of the diphenylmethylsulfanyl group, which imparts distinct chemical and biological properties compared to other 2-substituted pyrimidines. This group may enhance the compound’s stability, solubility, and biological activity.

Properties

IUPAC Name

2-benzhydrylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-3-8-14(9-4-1)16(15-10-5-2-6-11-15)20-17-18-12-7-13-19-17/h1-13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLALQLTQLXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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